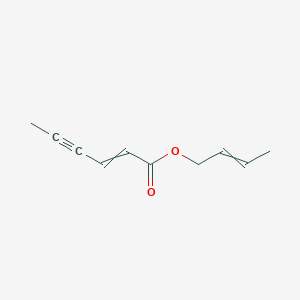![molecular formula C10H4Cl5NO2S B12556241 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 168139-92-2](/img/structure/B12556241.png)
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a nitro group
Preparation Methods
The synthesis of 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, followed by purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where chlorine atoms are replaced by other functional groups under specific conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a nitro group allows it to participate in redox reactions and form stable intermediates, which can modulate biological pathways .
Comparison with Similar Compounds
Similar compounds include:
1,2,4,5-Tetrachloro-3-nitrobenzene: Known for its use as a fungicide and in quantitative analysis by nuclear magnetic resonance.
Tetrachloro-1,4-benzoquinone: Used in the synthesis of dibenzofurans and as an electrode material for supercapacitors.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with similar applications in analytical chemistry.
Properties
CAS No. |
168139-92-2 |
|---|---|
Molecular Formula |
C10H4Cl5NO2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-chloro-4-(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C10H4Cl5NO2S/c11-5-1-3-6(4-2-5)19-10(15)8(16(17)18)7(12)9(13)14/h1-4H |
InChI Key |
ZYVSYVPDEBELSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


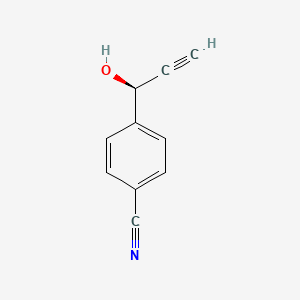
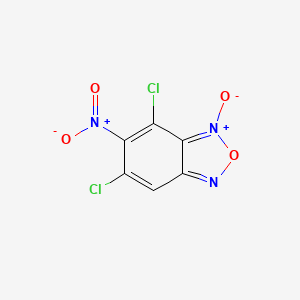
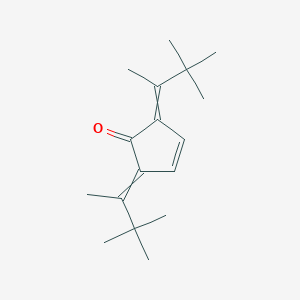


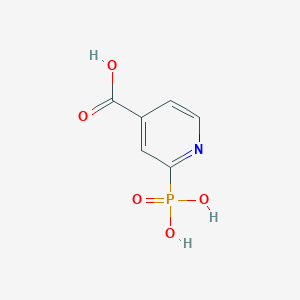
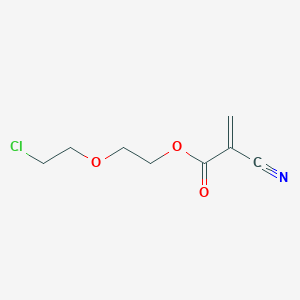
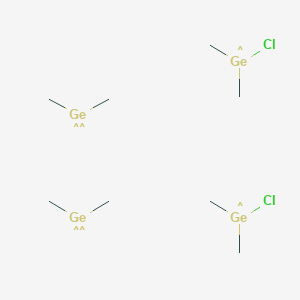
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
